molecular formula C7H7BrS B2634582 5-Bromo-2-methylbenzenethiol CAS No. 69321-55-7

5-Bromo-2-methylbenzenethiol

Cat. No.: B2634582
CAS No.: 69321-55-7
M. Wt: 203.1
InChI Key: SFFDMQAUOUPZMM-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzenethiol is an organosulfur compound with the molecular formula C7H7BrS. It is characterized by a bromine atom and a methyl group attached to a benzene ring, along with a thiol group (-SH). This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylbenzenethiol typically involves the bromination of 2-methylbenzenethiol. One common method includes the reaction of 5-bromo-2-methylaniline with hydrogen chloride and sodium nitrite in water at low temperatures (-10 to -5°C). This is followed by the addition of potassium ethyl xanthogenate and subsequent treatment with potassium hydroxide in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Oxidation: Disulfides.

    Substitution: Various substituted benzene derivatives.

    Reduction: Dehalogenated products.

Scientific Research Applications

5-Bromo-2-methylbenzenethiol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in biochemical pathways where thiol groups play a role in enzyme catalysis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylbenzenethiol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a bromine atom and a thiol group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFDMQAUOUPZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69321-55-7
Record name 5-bromo-2-methylbenzene-1-thiol
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